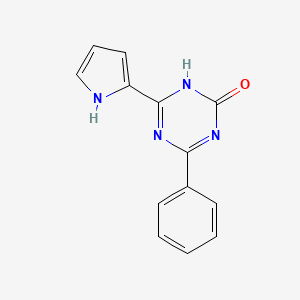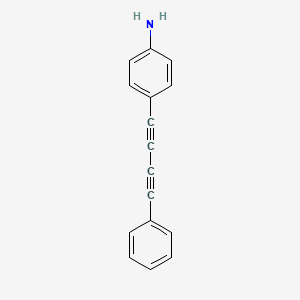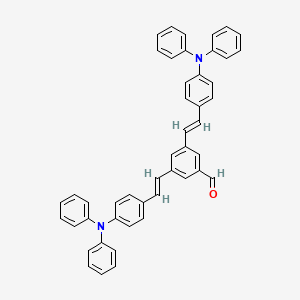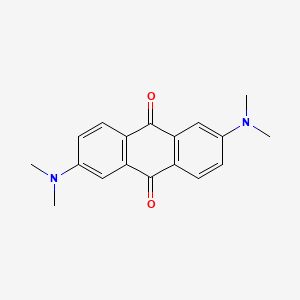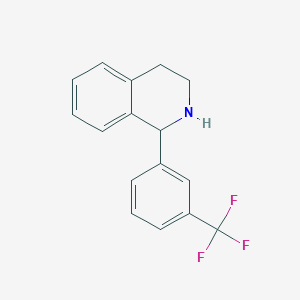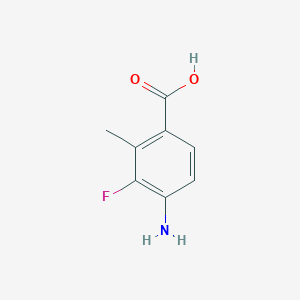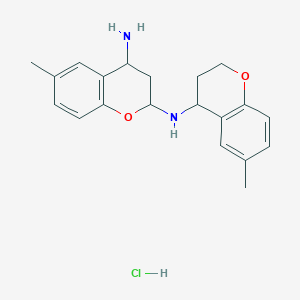
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride is a synthetic compound that belongs to the chroman family. Chromans are heterocyclic compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This particular compound is characterized by the presence of two chroman rings, each substituted with a methyl group, and a diamine functionality.
Métodos De Preparación
The synthesis of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chroman core, followed by the introduction of the diamine group. Common reagents used in these reactions include aldehydes, amines, and various catalysts. The reaction conditions may involve heating, stirring, and the use of solvents such as ethanol or methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
6-Methyl-N2-(6-methylchroman-4-yl)chroman-2,4-diamine hydrochloride can be compared with other similar compounds, such as:
Chroman-4-one: Known for its diverse biological activities, including anticancer and antioxidant properties.
Chroman-2,4-diamine: Similar in structure but lacks the methyl substitution.
6-Methylchroman-4-ylamine: Contains only one chroman ring and a single amine group. The uniqueness of this compound lies in its dual chroman structure and diamine functionality, which may contribute to its distinct biological activities.
Propiedades
Fórmula molecular |
C20H25ClN2O2 |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
6-methyl-2-N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)-3,4-dihydro-2H-chromene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-12-4-6-19-14(9-12)16(21)11-20(24-19)22-17-7-8-23-18-5-3-13(2)10-15(17)18;/h3-6,9-10,16-17,20,22H,7-8,11,21H2,1-2H3;1H |
Clave InChI |
ADFNNNRCQKATKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OCCC2NC3CC(C4=C(O3)C=CC(=C4)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


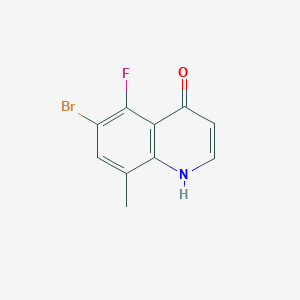

![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
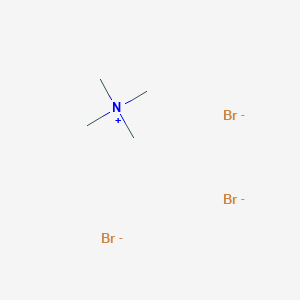
![4-Bromooxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B13145449.png)
